methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate
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Overview
Description
Methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Chlorine Atom: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Formation of the Glycinate Moiety: The final step involves the reaction of the thiazole derivative with glycine methyl ester in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like primary amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
Methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial or fungal infections due to the thiazole ring’s known bioactivity.
Agriculture: The compound can be explored as a pesticide or herbicide, leveraging its potential to disrupt biological pathways in pests.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties, given the unique structure of the thiazole ring.
Mechanism of Action
The mechanism of action of methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their function. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl N-(5-chloro-2-methylphenyl)carbamate: Similar in structure but lacks the thiazole ring.
Methyl N-(4-chloro-2-methylphenyl)carbamate: Another similar compound with a different substitution pattern on the aromatic ring.
Uniqueness
The presence of the thiazole ring in methyl N-{[2-chloro-5-(2-methylpropyl)-1,3-thiazol-4-yl]carbonyl}glycinate imparts unique chemical and biological properties, making it distinct from other carbamate derivatives.
Properties
Molecular Formula |
C11H15ClN2O3S |
---|---|
Molecular Weight |
290.77 g/mol |
IUPAC Name |
methyl 2-[[2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carbonyl]amino]acetate |
InChI |
InChI=1S/C11H15ClN2O3S/c1-6(2)4-7-9(14-11(12)18-7)10(16)13-5-8(15)17-3/h6H,4-5H2,1-3H3,(H,13,16) |
InChI Key |
UOJHSACKXZWWHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)Cl)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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